

Flemiphilippinin A: A Comprehensive Technical Analysis

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Compound of Interest

Compound Name: *Flemiphilippinin A*

Cat. No.: *B1631160*

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Flemiphilippinin A, a prenylated isoflavone primarily isolated from the plant species *Flemingia philippinensis* and *Flemingia macrophylla*, has garnered significant interest within the scientific community for its notable antioxidant and antitumor properties. This technical guide provides an in-depth overview of its chemical structure, biological activities with supporting quantitative data, detailed experimental protocols for its study, and a visualization of its proposed signaling pathway in cancer cells.

Chemical Structure

Flemiphilippinin A is a complex flavonoid derivative. Its chemical identity is defined by the following key identifiers:

- IUPAC Name: 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
- Chemical Formula: $C_{30}H_{32}O_6$
- Molecular Weight: 488.57 g/mol
- SMILES String: C=CC(C)(C)C1=Cc2c(c(CC=C(C)C)c3occ(-c4ccc(O)c(O)c4)c(=O)c3c2O)OC1(C)C
- CAS Number: 140366-64-9

Quantitative Biological Data

The biological efficacy of **Flemiphipilippinin A** has been quantified in several studies, particularly focusing on its antioxidant and anticancer activities. The following table summarizes key quantitative data.

Biological Activity	Assay	Cell Line/Target	Measurement	Value	Reference
Antioxidant Activity	DPPH radical scavenging	-	EC ₅₀	18.36 µg/mL	[CymitQuimica]
Anticancer Activity	MTT Assay	BEL-7402 (Hepatocellular Carcinoma)	-	Some antitumor activity at 5 µg/mL	[CymitQuimica]
Anticancer Activity	MTT Assay	A-549 (Lung Epithelial Carcinoma)	-	Some antitumor activity at 5 µg/mL	[CymitQuimica]
Anticancer Activity	MTT Assay	HCT-8 (Ileocecal Adenocarcinoma)	-	Some antitumor activity at 5 µg/mL	[CymitQuimica]

Experimental Protocols

The isolation, characterization, and evaluation of the biological activity of **Flemiphipilippinin A** involve a series of detailed experimental procedures.

A common method for isolating **Flemiphipilippinin A** from its natural sources, such as the roots of *Flemingia philippinensis*, involves the following steps:

- **Extraction:** The dried and powdered plant material is subjected to extraction with a 75% ethanolic solution.

- **Chromatographic Separation:** The resulting crude extract is then subjected to a series of column chromatography techniques for purification. This typically includes:
 - Silica gel column chromatography.
 - Octadecylsilyl (ODS) silica gel column chromatography.
 - Sephadex LH-20 column chromatography.

Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate the pure compound.

The chemical structure of the isolated **Flemiphilippinin A** is confirmed using various spectroscopic methods:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H-NMR and ¹³C-NMR experiments are conducted to elucidate the detailed arrangement of atoms within the molecule.

The antioxidant potential of **Flemiphilippinin A** is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

- A solution of DPPH in methanol is prepared.
- Different concentrations of **Flemiphilippinin A** are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature.
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- The percentage of DPPH radical scavenging is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

The cytotoxic effect of **Flemiphilippinin A** on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **Flemiphilippinin A** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Signaling Pathway of Flemiphilippinin A-Induced Paraptosis

Recent research has elucidated that **Flemiphilippinin A** can induce a form of regulated cell death known as paraptosis in lung cancer cells. This process is mediated through the induction of endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. The proposed signaling pathway is visualized below.



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Caption: Signaling pathway of **Flemiphilippinin A**-induced paraptosis.

This diagram illustrates that **Flemiphilippinin A** targets the c-Myc protein, leading to an increase in endoplasmic reticulum stress. This stress condition, in turn, mediates the upregulation of the CHOP protein, which subsequently causes mitochondrial dysfunction,

ultimately culminating in paraptotic cell death in lung cancer cells.[1] This mechanism highlights a promising avenue for the development of novel anticancer therapies.

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References

- 1. Flemiphipilipinin A induces paraptosis in lung cancer cells via c-Myc-driven endoplasmic reticulum stress and CHOP-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
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